molecular formula C15H12ClN3O4S2 B277012 N-[5-(aminosulfonyl)-2-chlorophenyl]-8-quinolinesulfonamide

N-[5-(aminosulfonyl)-2-chlorophenyl]-8-quinolinesulfonamide

Cat. No. B277012
M. Wt: 397.9 g/mol
InChI Key: ADCJKLVTTCEUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(aminosulfonyl)-2-chlorophenyl]-8-quinolinesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AQ-13 and belongs to the class of sulfonamide compounds. AQ-13 has been found to have several biochemical and physiological effects, which make it a promising candidate for various laboratory experiments.

Mechanism of Action

The mechanism of action of AQ-13 involves the inhibition of enzymes involved in various metabolic pathways. It has been found to inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folate in bacteria. This inhibition leads to the disruption of the bacterial metabolic pathway, ultimately leading to cell death. AQ-13 has also been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
AQ-13 has several biochemical and physiological effects, which make it a promising candidate for various laboratory experiments. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, as discussed earlier. AQ-13 has also been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. AQ-13 has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, leading to a reduction in oxidative stress.

Advantages and Limitations for Lab Experiments

AQ-13 has several advantages for laboratory experiments. It has been found to have high potency against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. AQ-13 has also been found to have low toxicity in mammalian cells, making it a safe candidate for laboratory experiments. However, AQ-13 has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. AQ-13 also has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research on AQ-13. One potential direction is the development of new derivatives of AQ-13 with improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of AQ-13 with other antibiotics or chemotherapeutic agents. AQ-13 has also been found to have potential applications in the treatment of parasitic infections, such as malaria and leishmaniasis. Future research could focus on the development of AQ-13-based therapies for these diseases. Finally, AQ-13 has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Future research could focus on the investigation of the mechanism of action of AQ-13 in these diseases and the development of AQ-13-based therapies.
In conclusion, AQ-13 is a promising chemical compound that has several potential applications in scientific research. Its antimicrobial, antitumor, and anti-inflammatory properties make it a potential candidate for various laboratory experiments. Future research could focus on the development of new derivatives of AQ-13 with improved solubility and bioavailability, investigation of its synergistic effects with other antibiotics or chemotherapeutic agents, and development of AQ-13-based therapies for parasitic infections and neurodegenerative diseases.

Synthesis Methods

The synthesis of AQ-13 involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 8-aminoquinoline in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfamic acid to obtain AQ-13. This synthesis method has been optimized to yield high purity and high yield of AQ-13.

Scientific Research Applications

AQ-13 has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, which make it a promising candidate for various laboratory experiments. AQ-13 has been shown to inhibit the growth of several bacterial and fungal strains, including drug-resistant strains. It has also been found to have cytotoxic effects on various cancer cell lines, making it a potential candidate for cancer therapy. AQ-13 has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C15H12ClN3O4S2

Molecular Weight

397.9 g/mol

IUPAC Name

N-(2-chloro-5-sulfamoylphenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C15H12ClN3O4S2/c16-12-7-6-11(24(17,20)21)9-13(12)19-25(22,23)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H,(H2,17,20,21)

InChI Key

ADCJKLVTTCEUCS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=CC(=C3)S(=O)(=O)N)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=CC(=C3)S(=O)(=O)N)Cl)N=CC=C2

Origin of Product

United States

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